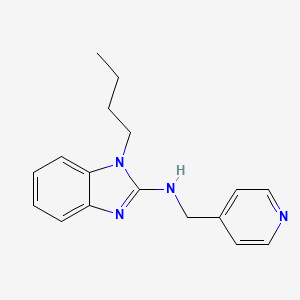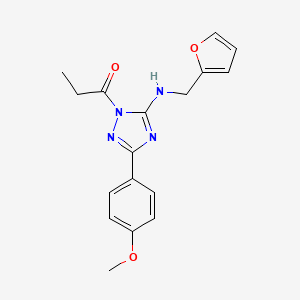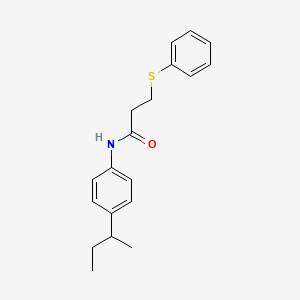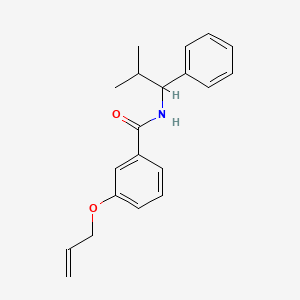![molecular formula C27H25N3O3S B4200222 1-(2-naphthylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]prolinamide](/img/structure/B4200222.png)
1-(2-naphthylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]prolinamide
Descripción general
Descripción
1-(2-naphthylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]prolinamide, commonly known as NPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of proline-based sulfonamides and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of NPS is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. NPS has also been reported to interact with proteins involved in signal transduction pathways, such as the MAPK pathway. These interactions may explain the observed biological activities of NPS.
Biochemical and Physiological Effects:
NPS has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit cell proliferation, induce apoptosis, and modulate the immune response. NPS has also been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition to this, NPS has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPS has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has also been reported to exhibit high selectivity and potency for its target enzymes and proteins. However, NPS has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. In addition to this, NPS has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of NPS. One direction is to study its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential applications as a tool for studying protein-protein interactions. In addition to this, future studies may focus on the design and synthesis of NPS analogs with improved selectivity and potency for its target enzymes and proteins.
Conclusion:
In conclusion, NPS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been extensively studied for its potential applications in medicinal chemistry, asymmetric synthesis, and catalysis. NPS has been reported to exhibit various biological activities, including antitumor, anti-inflammatory, and neuroprotective activities. However, its mechanism of action and biological activities are not fully understood, and further studies are required to fully explore its potential applications.
Aplicaciones Científicas De Investigación
NPS has been extensively studied for its potential applications in various fields of science. It has been used as a chiral auxiliary in asymmetric synthesis, as a catalyst in organic reactions, and as a ligand in metal-catalyzed reactions. In addition to this, NPS has also been studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. NPS has also been studied for its potential applications in the treatment of neurodegenerative diseases and as a tool for studying protein-protein interactions.
Propiedades
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-[4-(pyridin-4-ylmethyl)phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c31-27(29-24-10-7-20(8-11-24)18-21-13-15-28-16-14-21)26-6-3-17-30(26)34(32,33)25-12-9-22-4-1-2-5-23(22)19-25/h1-2,4-5,7-16,19,26H,3,6,17-18H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVUSPSQMAIQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4200141.png)
![N-(2,6-difluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4200150.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4200151.png)

![2-{[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4200173.png)
![N-(4-ethoxyphenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4200182.png)

![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4200193.png)
![ethyl 4-methyl-2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4200195.png)

![N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4200216.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200236.png)
![3-[2-(2,3-dihydro-1H-inden-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4200239.png)